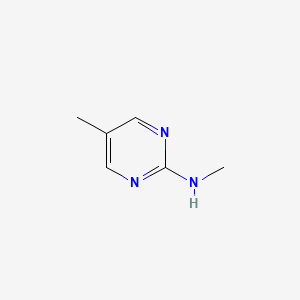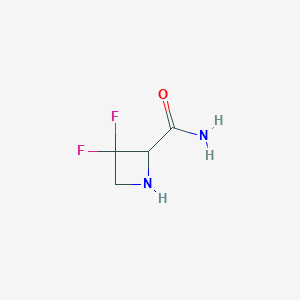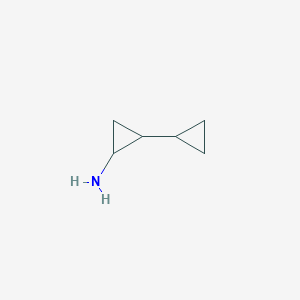
3-Chloro-1,2,4-triazin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1,2,4-triazin-5-amine is a heterocyclic compound with the molecular formula C3H3ClN4. It belongs to the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1,2,4-triazin-5-amine typically involves the chlorination of 1,2,4-triazin-5-amine. One common method is the reaction of 1,2,4-triazin-5-amine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
1,2,4-triazin-5-amine+SOCl2→this compound+SO2+HCl
This method is efficient and yields a high purity product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes using automated reactors. The reaction conditions are optimized to ensure maximum yield and purity while minimizing by-products and waste .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-1,2,4-triazin-5-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of the nitrogen atoms in the ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines (e.g., methylamine) and secondary amines (e.g., dimethylamine) are commonly used.
Electrophilic Addition: Reagents such as bromine (Br2) and chlorine (Cl2) can be used under controlled conditions to add across the nitrogen atoms in the ring.
Major Products Formed:
Nucleophilic Substitution: The major products are substituted triazines, where the chlorine atom is replaced by the nucleophile.
Electrophilic Addition: The major products are halogenated triazines with additional halogen atoms added to the ring.
Aplicaciones Científicas De Investigación
3-Chloro-1,2,4-triazin-5-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Chloro-1,2,4-triazin-5-amine involves its interaction with biological molecules through nucleophilic substitution and electrophilic addition reactions. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The exact molecular targets and pathways are still under investigation, but its reactivity suggests it can modify key biomolecules involved in cellular processes .
Comparación Con Compuestos Similares
1,3,5-Triazine: A parent compound with similar structural features but lacks the chlorine atom.
2,4,6-Trichloro-1,3,5-triazine: A more heavily chlorinated derivative with different reactivity and applications.
1,2,4-Triazin-5-amine: The non-chlorinated analog of 3-Chloro-1,2,4-triazin-5-amine.
Uniqueness: this compound is unique due to its specific reactivity profile, which allows for selective nucleophilic substitution and electrophilic addition reactions. This makes it a versatile intermediate in the synthesis of various bioactive and industrially relevant compounds .
Propiedades
Fórmula molecular |
C3H3ClN4 |
|---|---|
Peso molecular |
130.53 g/mol |
Nombre IUPAC |
3-chloro-1,2,4-triazin-5-amine |
InChI |
InChI=1S/C3H3ClN4/c4-3-7-2(5)1-6-8-3/h1H,(H2,5,7,8) |
Clave InChI |
LIBTZVQBVMGTQA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(N=N1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[c][1,2]oxaborole-1,7(3H)-diol](/img/structure/B11924108.png)

![1-Oxa-4,6,9-triazaspiro[4.4]nonane](/img/structure/B11924115.png)
![6-Methoxy-2,3-dihydrobenzo[d]oxazole](/img/structure/B11924116.png)

![6-Azaspiro[2.5]octan-1-amine](/img/structure/B11924130.png)
![5-[(dimethylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B11924145.png)





![3H-Pyrazolo[4,3-C]pyridine](/img/structure/B11924181.png)
